Product packaging for Melitin(Cat. No.:CAS No. 81944-31-2)

Melitin

Cat. No.: B1237215
CAS No.: 81944-31-2
M. Wt: 902.8 g/mol
InChI Key: OVHQWOXKMOVDJP-UHFFFAOYSA-N
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Description

Historical Context of Melittin (B549807) in Scientific Inquiry

The scientific journey of melittin began with early investigations into the composition of bee venom. While the use of bee venom in traditional medicine dates back centuries, its main pain-producing component, melittin, was isolated and its amino acid sequence determined in the mid-20th century. d-nb.inforesearchgate.net One of the first reports on the biological effects of bee venom was published in Nature in 1950, noting its ability to reduce tumor growth in plants. tums.ac.ir However, focused research into melittin itself and its specific activities gained significant momentum in the last few decades of the 20th century and has grown substantially in the past twenty years. researchgate.nettums.ac.ir Early studies centered on its powerful hemolytic (red blood cell-destroying) activity and its role as a direct lytic factor. nih.gov These initial observations paved the way for its use as a model peptide to study protein-lipid interactions and membrane disruption. mdpi.com A 1968 study was among the first to demonstrate its antibacterial potential against penicillin-resistant Staphylococcus aureus. mdpi.com

Significance of Melittin as a Research Compound

Melittin's significance in research is multifaceted. It is widely regarded as a quintessential model system for biophysicists studying how peptides and proteins interact with, fold in, and disrupt biological membranes. d-nb.info Its well-defined structure and potent membrane-altering capabilities provide a valuable tool for understanding fundamental cellular processes. d-nb.infomdpi.com The amphiphilic nature of melittin, possessing both hydrophobic and hydrophilic regions, has made it a prime candidate for investigating the mechanisms of lipid-protein interactions at a molecular level. nih.gov Furthermore, its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, has established it as a compound of significant interest for potential therapeutic applications, driving extensive research into its various effects on cells and biological systems. d-nb.infovetdergikafkas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H50O24 B1237215 Melitin CAS No. 81944-31-2

Properties

CAS No.

81944-31-2

Molecular Formula

C39H50O24

Molecular Weight

902.8 g/mol

IUPAC Name

7-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C39H50O24/c1-11-21(43)26(48)30(52)37(56-11)62-34-22(44)12(2)57-39(32(34)54)58-15-7-16(42)20-17(8-15)59-33(13-3-5-14(41)6-4-13)35(25(20)47)63-38-31(53)28(50)24(46)19(61-38)10-55-36-29(51)27(49)23(45)18(9-40)60-36/h3-8,11-12,18-19,21-24,26-32,34,36-46,48-54H,9-10H2,1-2H3

InChI Key

OVHQWOXKMOVDJP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C7=CC=C(C=C7)O)O)C)O)O)O)O

Other CAS No.

81944-31-2

Synonyms

Brucella melitensis M antigen
M antigen, Brucella melitensis
melitin
melitine

Origin of Product

United States

Ii. Molecular Architecture and Conformational Dynamics of Melittin

Primary and Secondary Structural Characteristics

Melittin (B549807) is a linear peptide composed of 26 amino acid residues with the sequence GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂. nih.govresearchgate.netccmb.res.in This sequence reveals a distinct amphipathic character, particularly evident in its primary structure. The N-terminal region (residues 1-20) is predominantly hydrophobic, while the C-terminal region (residues 21-26) is highly polar and contains a net positive charge, typically +6 at physiological pH due to lysine (B10760008) and arginine residues and the N-terminus. nih.govdergipark.org.trccmb.res.inmdpi.comfrontiersin.org

In terms of secondary structure, melittin predominantly adopts an α-helical conformation, especially when interacting with membranes or in certain solvent environments. nih.govebi.ac.ukmdpi.comaip.org This α-helix is amphipathic, meaning it has a hydrophobic face on one side and a polar/charged face on the opposite side. nih.govebi.ac.uk A characteristic feature of melittin's secondary structure is the presence of a bent rod or helix-hinge-helix motif. nih.govmdpi.com Residues 3 to 10 often form an N-terminal α-helix, connected by a hinge region (residues 11-14), which leads into a longer C-terminal α-helix (residues 15-24). nih.govresearchgate.net The central Gly-X-Pro motif, specifically at residues 12-14 (Gly-Leu-Pro), is crucial for creating this bend or kink in the peptide backbone, disrupting the continuous helical structure. nih.govmdpi.com The cis Leu13-Pro14 bond can alter the secondary structure of the C-terminal helix, potentially resulting in lower helicity. nih.gov

Oligomerization States and Environmental Influences

Melittin exhibits versatile quaternary structural behavior, existing as a monomer or forming higher-order oligomers depending on the environmental conditions. nih.govresearchgate.net In dilute aqueous solutions, melittin typically exists as a monomeric, largely unstructured or random coil peptide. ebi.ac.uknih.govfrontiersin.orgwisc.edunih.gov However, at higher peptide concentrations or in solutions with high ionic strength, melittin is known to self-aggregate, primarily forming a tetrameric helical structure. nih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netwisc.edunih.gov This tetramer is stabilized by the burial of the hydrophobic surfaces of the amphipathic helices in the core, leaving the polar surfaces exposed to the solvent. nih.gov

The presence of membranes is a significant environmental factor influencing melittin's oligomerization. Upon binding to lipid bilayer membranes, melittin folds into its amphipathic α-helical secondary structure. nih.gov While the tetrameric assembly is observed in crystalline form and concentrated solutions, the oligomeric state of membrane-bound melittin can vary, and there is not a complete consensus on this state. ccmb.res.in Studies suggest that membrane composition, particularly the presence of negatively charged lipids, can influence the degree of melittin oligomerization in membranes, potentially decreasing the oligomeric size compared to zwitterionic membranes. ccmb.res.in This suggests a synergistic interplay between peptide-membrane binding and peptide oligomerization modulated by lipid headgroup charge. ccmb.res.in

Conformational Transitions and Structural Plasticity

Melittin is recognized for its notable structural plasticity and its ability to undergo conformational transitions in response to changes in its environment. researchgate.netnih.gov These transitions are crucial for its biological activities, particularly its interaction with membranes. Melittin can transition from a random coil structure in dilute aqueous solution to a folded, predominantly α-helical structure upon binding to membranes or in the presence of helix-inducing environments like trifluoroethanol (TFE) or high salt concentrations. ebi.ac.uknih.govfrontiersin.orgrcsb.orgnih.govnih.gov

Computational and Spectroscopic Approaches in Structural Elucidation

Various computational and spectroscopic techniques have been instrumental in elucidating the molecular architecture and conformational dynamics of melittin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy, including solid-state NMR, has been extensively used to study melittin's structure and dynamics in different environments, including aqueous solutions, membrane-mimicking environments, and lipid bilayers. researchgate.netrcsb.orgnih.govacs.orgpsu.edu NMR studies have provided residue-specific structural information, revealing the formation of α-helical segments and the influence of factors like peptide concentration, ionic strength, and the presence of TFE on helix formation. rcsb.orgnih.gov Solid-state NMR has been particularly valuable for investigating the structure and orientation of melittin bound to lipid bilayers, indicating a bent α-helical structure inserted into the membrane with specific tilt angles. researchgate.netacs.orgpsu.edu These studies have also provided insights into the dynamics of the α-helix, suggesting rotation about the bilayer normal rather than the helical axis in membrane-bound states. acs.org

NMR experiments have also been used to characterize the conformational transition of monomeric melittin from a coil to a helix, considering the cis and trans isomerization states of Pro14, which show distinct secondary structures and backbone dynamics. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have served as a computational microscope to investigate the dynamic behavior and structural properties of melittin in various environments, complementing experimental data. researchgate.netaip.orgnih.govrsc.orgethz.chresearchgate.netrsc.orgresearchgate.net MD simulations have been used to study melittin aggregation in aqueous solutions, supporting the formation of tetramers and the dependence of aggregation on factors like peptide concentration, temperature, and ionic strength. researchgate.net Simulations have also explored the interaction of melittin with lipid bilayers, providing insights into peptide insertion, orientation, and the formation of pores. aip.orgacs.orgethz.chresearchgate.net

MD simulations have indicated that melittin retains its helical structure when embedded in a lipid bilayer, in contrast to potentially partial unfolding in water or methanol (B129727) solutions. aip.orgethz.ch They have also highlighted the strong interaction between the basic residues in the C-terminus of melittin and the hydrophilic lipid head groups, which can contribute to a pseudo-transmembrane alignment. acs.org Furthermore, MD simulations have been used to investigate the influence of different membrane compositions on melittin's organization and dynamics, showing that complex membrane environments can reduce the degree of oligomerization compared to simplified models. rsc.org Simulations have also explored the conformational changes melittin undergoes during membrane insertion and the inter-peptide cooperation involved in pore formation. researchgate.net

Iii. Melittin Membrane Interactions and Biomechanical Mechanisms

General Principles of Melittin (B549807) Binding to Lipid Bilayers

The interaction between melittin and lipid bilayers is a dynamic and rapid process, often occurring within milliseconds. researchgate.net The initial phase involves electrostatic attraction, driven by the positive charges on melittin's C-terminal segment and the negatively charged headgroups present in the membrane lipids. mdpi.comresearchgate.netmdpi.com Following this initial attraction, the peptide undergoes hydrophobic insertion into the core of the lipid membrane. researchgate.net Once associated with the membrane surface, melittin adopts an amphipathic α-helical conformation, which can orient either parallel or perpendicular to the bilayer plane. researchgate.netacs.orgresearchgate.net The membrane environment itself plays a crucial role as a catalyst for this structural transition. researchgate.net

Mechanisms of Membrane Disruption and Permeabilization

Melittin is widely recognized for its capacity to disrupt and permeabilize cell membranes, a fundamental aspect of its cytolytic activity. nih.govrsc.org The specific mechanism of membrane disruption is contingent upon both the peptide concentration and the lipid composition of the membrane. acs.orgnih.gov At lower concentrations, melittin typically binds to the membrane surface with its helical axis oriented parallel to the bilayer. researchgate.net As the concentration of melittin increases and reaches a critical threshold on the membrane surface, the peptide can insert into the hydrophobic core of the bilayer, adopting a more perpendicular orientation. researchgate.netacs.orgmdpi.com This insertion and subsequent self-association can lead to the formation of structural defects and pores, thereby increasing the membrane's permeability. acs.org

The process of membrane disruption by melittin can involve multiple stages, with distinct characteristics observed depending on the type of membrane. dntb.gov.ua In some instances, the permeabilization induced by melittin can be transient, characterized by the formation and subsequent resealing of pores. nih.govhep.com.cnnih.gov This transient behavior may be linked to the redistribution of melittin molecules between the inner and outer leaflets of the membrane. mdpi.comnih.gov

Melittin is widely believed to induce the formation of pores in lipid membranes, although the precise molecular mechanism remains a subject of ongoing research and can vary with experimental conditions. nih.govnih.govresearchgate.net Among the proposed models for peptide-induced pore formation, the toroidal pore model and the barrel-stave pore model are prominent. mdpi.comhep.com.cnnih.gov Melittin's action is frequently associated with the formation of toroidal pores. researchgate.netmdpi.comhep.com.cn

In the toroidal pore model, the lipid bilayer undergoes bending, and the pore is lined by both the peptide molecules and the headgroups of the lipids, forming a continuous hydrophilic channel through the membrane. mdpi.comhep.com.cnnih.gov This model posits that the peptides remain associated with the lipid headgroups even when integrated into the pore structure. hep.com.cnnih.gov Toroidal pore formation is thought to be triggered by the insertion of peptides into the membrane, which generates asymmetric tension and induces curvature in the bilayer once a critical peptide concentration is reached. hep.com.cn

An alternative mechanism suggests the formation of fissures or linear aggregates within the membrane. dntb.gov.ua The fissure model proposes that melittin monomers partially insert into the upper leaflet of the membrane. nih.gov This partial insertion, where a hydrophobic helical segment penetrates the core while the charged portion remains anchored to the headgroups, can lead to localized membrane thinning and non-selective damage. genscript.com Experimental evidence, including real-time microscopy, has provided support for the fissure model as a potential mechanism for melittin's action under specific conditions. nih.gov

Some research suggests that the mechanism of membrane disruption may involve a transition between surface tension modulation leading to toroidal pores and linear aggregation resulting in fissure formation, depending on the characteristics of the membrane. dntb.gov.ua

Melittin has been shown to induce structural changes and create defects within lipid bilayers. mdpi.comrsc.orgresearchgate.net Studies employing atomic force microscopy (AFM) have allowed for the visualization of these melittin-induced membrane defects, revealing that they are not static structures but can expand over time. researchgate.net The rate at which these defects develop can be affected by the lipid composition, with the presence of cholesterol, for instance, leading to slower defect kinetics. researchgate.net Melittin can also influence the phase behavior of lipid membranes, initially disrupting or eliminating liquid-ordered (Lo) domains before these domains may reappear with longer incubation times. researchgate.netnih.gov In membranes exhibiting coexisting liquid-ordered and liquid-disordered phases, melittin-induced defects have been observed to be predominantly localized within the liquid-disordered (Ld) phase. researchgate.net

While melittin is known for its membrane-disrupting capabilities, studies involving certain negatively charged membranes have indicated that strong electrostatic adsorption of the peptide to the membrane surface can prevent its penetration into the bilayer, thereby inhibiting pore formation or membrane rupture, even though structural alterations like the formation of a ripple phase may occur. mdpi.com

Specificity of Interaction with Lipid Composition

The nature of melittin's interaction with lipid membranes is profoundly influenced by the specific lipid composition of the bilayer. nih.govmdpi.com The lipid environment dictates the peptide's association behavior, the degree of membrane disruption, and even its preferred orientation within the membrane. mdpi.commdpi.comacs.org

Melittin engages in interactions with zwitterionic lipids, such as phosphatidylcholine (PC). mdpi.comnih.gov However, these interactions are generally weaker when compared to those with anionic lipids. mdpi.comnih.gov Despite this weaker binding affinity, zwitterionic membranes often exhibit greater susceptibility to melittin-induced leakage and micellization, even at lower peptide concentrations, in contrast to membranes containing negatively charged lipids. mdpi.com

In membranes composed of zwitterionic PC lipids, melittin demonstrates a complex behavior, capable of both forming pores and, under certain conditions, inhibiting pore formation. researchgate.netgenscript.com This dual effect is hypothesized to arise from a competition between two processes: direct insertion into the membrane, which leads to pore formation, and binding to the membrane surface in a parallel, inactive conformation that impedes the insertion of other melittin molecules. researchgate.netgenscript.com Molecular dynamics simulations and experimental data suggest that in pure PC membranes, melittin has a tendency to aggregate into oligomers. rsc.orgrsc.org

Studies utilizing techniques such as differential scanning microcalorimetry have demonstrated that melittin binds to PC liposomes and disrupts the regular packing of the lipid molecules. scholars.direct This disruption can render the phospholipid interface on the membrane surface more accessible and conducive to the activity of enzymes like phospholipase A2. scholars.direct Computational modeling using AutoDock has suggested the formation of ionic and polar intermolecular bonds between melittin and the polar head groups of phosphatidylcholine. scholars.direct

Melittin exhibits a preferential binding to negatively charged (anionic) lipids, driven by strong electrostatic forces between its cationic C-terminal region and the anionic headgroups of these lipids. mdpi.commdpi.com Lipids such as phosphatidylglycerol (PG) and phosphatidylinositol interact more strongly with melittin compared to zwitterionic phosphatidylcholine. mdpi.com

Negatively charged membranes often demonstrate a higher capacity to bind melittin without undergoing significant bilayer disruption compared to zwitterionic membranes. nih.gov This phenomenon is attributed to the electrostatic neutralization of the bound melittin by the anionic lipids present. nih.gov It has been proposed that the strong attraction to anionic lipids can result in an "electrostatic arrest," where melittin is adsorbed onto the lipid surface in a parallel, inactive orientation, thereby hindering its insertion and subsequent pore formation, which in turn reduces leakage. mdpi.com

Despite the higher affinity for negatively charged membranes, zwitterionic membranes may be more prone to leakage and micellization. mdpi.com This observation suggests that while anionic lipids facilitate increased surface adsorption, they may also promote a conformation of melittin that is less disruptive to the membrane's integrity compared to its interactions with zwitterionic lipids. mdpi.com Research indicates that in bacterial-mimetic (charged) lipid mixtures, the interaction mechanism may primarily involve surface activity rather than deep penetration into the bilayer. dntb.gov.ua

Biophysical Characterization of Membrane Interaction Kinetics

The interaction of melittin with lipid membranes is a dynamic process that can be dissected into several stages, including initial binding, insertion, conformational change, and aggregation, ultimately leading to membrane permeabilization and pore formation. acs.orgresearchgate.net Biophysical methods allow for the real-time measurement and characterization of the kinetics of these events. nih.govacs.org

Surface Plasmon Resonance (SPR) is a key technique used to quantify the binding kinetics and affinity of melittin to supported lipid bilayers. mdpi.comnih.govresearchgate.netresearchgate.net SPR measures changes in mass on a sensor chip surface as melittin binds to the immobilized lipid bilayer. nih.govresearchgate.net Studies using SPR have investigated the concentration-dependent binding of melittin to phospholipid bilayers, such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC). mdpi.comnih.gov Analysis of SPR data often employs kinetic models, such as the 1:1 Langmuir-binding model or a two-state reaction model, to determine association (ka) and dissociation (kd) rates, and consequently, the equilibrium dissociation constant (KD). mdpi.comnih.govnih.gov

Fluorescence spectroscopy is another valuable tool for studying melittin-membrane interaction kinetics, often by monitoring the intrinsic fluorescence of melittin's tryptophan residue (Trp-19). nih.govnih.gov Changes in tryptophan fluorescence intensity, emission maximum, and lifetime upon membrane binding provide information about the peptide's environment and insertion depth. nih.gov Time-dependent calcein (B42510) leakage from lipid vesicles, monitored by fluorescence spectroscopy, is commonly used to assess the kinetics of membrane permeabilization and pore formation induced by melittin. nih.govresearchgate.netnih.gov These experiments reveal that melittin induces time-dependent leakage, and the kinetic rate of defect development can vary depending on lipid composition, following trends such as DLPC > DOPC > DOPC/cholesterol. nih.govnih.gov

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is utilized to study the real-time dynamics of melittin interaction with supported lipid bilayers by measuring changes in mass and viscoelastic properties of the membrane upon peptide binding and insertion. acs.orgmdpi.comnih.govnih.govmdpi.com QCM-D experiments can provide insights into the different stages of interaction, from initial adsorption to membrane disruption and lipid extraction. acs.orgmdpi.comnih.gov

Kinetic studies have revealed that melittin-induced pore formation in lipid vesicles can exhibit a fast initial rate that slows down over time, often following a single exponential time course. nih.gov The rate parameters involved can be dependent on the concentration of melittin associated with the membrane. nih.gov This suggests a reaction scheme where processes like the formation of lipid-associated peptide dimers can become rate-determining. nih.gov

Atomic Force Microscopy (AFM) in solution allows for the visualization of melittin-induced membrane defects and their kinetic evolution over time. nih.govresearchgate.netnih.gov AFM studies have shown that melittin induces defects (pores) in lipid bilayers, and these defects are not static but can become larger with longer incubation times, accompanied by shape transformation. nih.govresearchgate.netnih.gov The initial pore radius can vary depending on the lipid composition, for instance, around 3.8 nm in DLPC bilayers and 4.7 nm in DOPC bilayers. nih.govnih.gov The presence of cholesterol has been observed to suppress the kinetics of defect development, although this inhibition can be overcome with longer incubation. nih.govnih.gov

Computational approaches, such as molecular dynamics simulations, complement experimental studies by providing molecular-level insights into the kinetics and thermodynamics of melittin-membrane interactions, including conformational changes, peptide aggregation, and the process of membrane insertion and pore formation. mdpi.com These simulations can help elucidate the energy barriers involved in the transition from a surface-bound state to a transmembrane inserted state. mdpi.com

The kinetics of melittin-membrane interaction are significantly influenced by factors such as peptide concentration (specifically the P/L ratio), lipid composition, ionic strength, and temperature. mdpi.comnih.govnih.govresearchgate.netnih.govresearchgate.net The transition from surface binding to transmembrane insertion and pore formation is often dependent on reaching a critical P/L ratio. pnas.orgmdpi.compnas.org

Here are some examples of data points from research findings:

TechniqueMembrane CompositionMelittin Concentration RangeKinetic ParameterValue(s)NotesSource
SPRPOPC0.04 µM to 8 µMApparent KDVaries with P/L ratioDecreases with increasing P/L ratio mdpi.comnih.govnih.gov
SPRPOPC-KD (Two-state model)1.2 µM, 1.7 µMIn specific concentration ranges mdpi.comnih.gov
SPRPOPC/chol (10:1 w/w)~1/1600 to ~1/3300 (P/L)KD (Two-state model)1.6 µMCompared to sub-nM KD at low conc. mdpi.comnih.gov
FluorescenceDLPC-Initial Defect Radius~3.8 nmMeasured by AFM nih.govnih.gov
FluorescenceDOPC-Initial Defect Radius~4.7 nmMeasured by AFM nih.govnih.gov
FluorescenceDOPC, DLPC, DOPC/chol-Kinetic Rate of Defect DevelopmentDLPC > DOPC > DOPC/cholEffect of lipid composition and cholesterol nih.govnih.gov
FluorescencePOPC vesicles-Pore Formation KineticsBiphasicFast initial rate, then slows down nih.gov
FluorescenceVarious Lipids-Peptide Insertion KineticsBiphasicTime scales of tens of ms (B15284909) and seconds frontiersin.org

Iv. Biological Activities of Melittin: Mechanistic Research and Preclinical Investigations

Antimicrobial Research Focus

Melittin (B549807) has demonstrated potent antimicrobial activities against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and certain viruses scispace.commdpi.comnih.govmdpi.com. Its broad-spectrum activity makes it a subject of significant research interest in the context of combating antibiotic-resistant strains bohrium.comnih.govsemanticscholar.org.

Spectrum of Activity Against Pathogenic Microorganisms

Research indicates that melittin exhibits antibacterial activity against various pathogenic bacteria. Studies have shown its effectiveness against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae nih.govsemanticscholar.org. Notably, melittin has shown high activity against S. aureus and A. baumannii nih.gov. It has also demonstrated activity against Mycobacterium phlei, clinical isolates of Mycobacterium tuberculosis and Mycobacterium avium, Borrelia spp., Chlamydia trachomatis, Listeria strains, Vibrio parahaemolyticus, and Edwardsiella tarda nih.gov. Furthermore, melittin is effective against plant-associated bacteria like Xanthomonas oryzae pv. oryzae nih.gov.

Beyond bacteria, melittin also possesses antifungal properties, showing inhibitory effects against Candida albicans scispace.comnih.gov. Its antiviral activities have been observed against enveloped viruses by disrupting their membranes, including herpes simplex virus-1 and -2, human immunodeficiency virus (HIV), and enterovirus 71 (EV-71) frontiersin.orgscispace.comdergipark.org.tr.

Table 1: Examples of Microorganisms Susceptible to Melittin

Microorganism TypeSpecific ExamplesReferences
Gram-Positive BacteriaStaphylococcus aureus (including MRSA), Listeria monocytogenes, Bacillus subtilis bohrium.comnih.govsemanticscholar.orgnih.govasm.org
Gram-Negative BacteriaEscherichia coli, Pseudomonas aeruginosa, Acinobacter baumannii, Klebsiella pneumoniae, Borrelia spp., Vibrio parahaemolyticus, Edwardsiella tarda, Xanthomonas oryzae pv. oryzae bohrium.comnih.govnih.govnih.govasm.org
FungiCandida albicans scispace.commdpi.commdpi.comnih.gov
VirusesHerpes simplex virus-1 and -2, HIV, EV-71 frontiersin.orgscispace.comdergipark.org.tr

Note: This table is illustrative and not exhaustive of Melittin's full spectrum of activity.

Cellular and Molecular Mechanisms of Antimicrobial Action

Melittin's antimicrobial activity is primarily attributed to its ability to interact with and disrupt microbial cell membranes, although it can also target intracellular processes semanticscholar.orgarxiv.org.

Membrane Permeabilization and Lysis

A key mechanism of melittin involves its interaction with the bacterial cell membrane, leading to increased permeability and eventual lysis bohrium.comnih.govnih.govnih.govarxiv.org. Due to its amphipathic and cationic nature, melittin can bind electrostatically to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria mdpi.commdpi.com. Upon binding, melittin inserts into the phospholipid bilayer frontiersin.orgnih.gov.

Several models have been proposed for melittin-induced membrane permeabilization, including the formation of toroidal pores or fissures frontiersin.orgpnas.orgresearchgate.net. At micromolar concentrations, melittin can induce stable pores that allow the leakage of intracellular contents, contributing to cell death pnas.org. This disruption of membrane integrity results in the leakage of cytoplasmic content, including proteins and nucleic acids semanticscholar.orgnih.gov. Scanning electron microscope analysis has shown that melittin treatment alters bacterial morphology and disrupts cell structures bohrium.comnih.gov.

Intracellular Target Modulation (e.g., Nucleic Acid and Protein Synthesis)

Beyond membrane disruption, melittin can also penetrate the bacterial membrane and reach the cytoplasm, where it can interact with intracellular targets nih.govmdpi.com. Research suggests that melittin may inhibit macromolecular biosynthesis by binding to intracellular components such as DNA or RNA nih.govmdpi.comresearchgate.net. Studies have shown that melittin can reduce the fluorescence densities of DNA and RNA in bacteria, indicating a decrease in their content researchgate.net. Furthermore, melittin has been reported to exert an inhibitory effect on protein synthesis mdpi.comsemanticscholar.org. It can also impact energy metabolism semanticscholar.orgnih.gov.

Reactive Oxygen Species Generation

Another mechanism contributing to melittin's antimicrobial activity is the induction of reactive oxygen species (ROS) generation within bacterial cells scispace.comnih.govcenmed.com. Confocal laser scanning microscopy has revealed that melittin treatment increases intracellular ROS levels in bacteria, which can lead to cell death nih.gov. In Candida albicans, melittin-induced apoptosis is linked to a ROS-mediated mitochondria- and caspase-dependent pathway scispace.commdpi.comnih.gov. Experimental results indicate that melittin can generate highly reactive hydroxyl radicals (•OH), contributing to cell apoptosis scispace.com.

Anti-Biofilm Properties and Quorum Sensing Modulation

Melittin has demonstrated significant activity against bacterial biofilms, complex communities of microorganisms embedded in an extracellular matrix nih.govnih.govresearchgate.netnih.gov. Biofilms contribute to antibiotic resistance and persistence of infections nih.govnih.gov.

Melittin can inhibit biofilm formation and eradicate mature biofilms nih.govnih.govresearcher.life. Its anti-biofilm properties are attributed to its ability to destroy biofilms, lyse biofilm-embedded bacteria, and prevent bacterial surface attachment nih.gov. Studies have shown that melittin can significantly inhibit the formation of biofilms by various strains, including E. coli, S. aureus, P. aeruginosa, and A. baumannii nih.gov. Melittin has even been shown to inhibit the formation of polymicrobial biofilms nih.gov.

Furthermore, research suggests that melittin may modulate quorum sensing (QS), a bacterial communication system that regulates virulence factors and biofilm development nih.govnih.govresearcher.life. Molecular docking and dynamics analyses indicate that melittin can interact with QS receptors, such as LasR receptors, through hydrogen bonds nih.govresearcher.life. This interaction may contribute to the inhibition of virulence factors production, exopolysaccharides secretion, and bacterial motility, which are all involved in biofilm formation nih.govresearcher.life. These findings highlight the potential of melittin as a quorum sensing inhibitor nih.govresearcher.life.

Synergistic Effects with Established Antimicrobial Agents

Research into melittin's antimicrobial properties has explored its potential for synergistic effects when combined with established antimicrobial agents. While the provided search results primarily focus on melittin's anti-cancer activities, the broad biological profile of melittin, including its reported antimicrobial properties, suggests potential for such synergistic interactions, which would warrant further investigation. researchgate.netfrontiersin.org

Anti-Cancer Research Focus

Melittin has demonstrated significant anti-cancer potential in numerous preclinical studies involving various human cancer cell lines and animal models. frontiersin.orgnih.govnih.govsci-hub.se Its anti-cancer effects are mediated through multiple mechanisms, including the inhibition of cell proliferation, induction of cell death (apoptosis and necrosis), cell cycle arrest, and the suppression of metastasis and angiogenesis. nih.govsci-hub.semdpi.com

Mechanisms of Cancer Cell Growth Inhibition

Melittin inhibits cancer cell growth through several distinct mechanisms that interfere with essential cellular processes in malignant cells. nih.govnih.govsci-hub.se

Induction of Apoptosis and Necrosis

Melittin is known to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in various cancer cell types. nih.govsci-hub.se Studies have shown that melittin can trigger apoptosis through both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway. oncotarget.commdpi.com In human gastric cancer cells (SGC-7901), melittin treatment modulated mitochondrial pathways, leading to the release of pro-apoptotic factors like cytochrome C and endonuclease G, and activating caspase-3. nih.gov Melittin has also been shown to increase the expression of death receptors (DR4 and DR5) and activate caspases (3, 8, and 9) in colon cancer cells, contributing to apoptosis induction. nih.govoncotarget.com In non-small cell lung cancer (NSCLC) cells, melittin administration induced apoptosis and increased the expression of pro-apoptotic genes caspase-3 and Apaf-1. scielo.br Necrotic cytotoxicity has also been observed in some cancer cell lines following melittin treatment, particularly at certain concentrations. nih.govsci-hub.se

Cell Cycle Arrest

Melittin can induce cell cycle arrest in cancer cells, preventing their uncontrolled division. Studies have shown that melittin can cause cell cycle arrest at different phases depending on the cancer cell type and concentration. For instance, in human bronchogenic carcinoma cells (ChaGo-K1), melittin at a concentration of 2.5 µM induced cell cycle arrest at the G1 phase. mdpi.comnih.gov Another study on ovarian cancer cells (OVCAR3) treated with a combination of fluvastatin (B1673502) and melittin showed growth arrest in the G2/M and pre-G1 phases. nih.gov While some studies indicate melittin can cause cell cycle arrest, others suggest that at certain concentrations, it may not directly affect the cell cycle of tumor cells in vitro. oncotarget.com

Inhibition of Cell Proliferation

Inhibition of cancer cell proliferation is a fundamental anti-cancer effect of melittin observed across numerous studies. nih.govnih.govsci-hub.se Melittin has been shown to inhibit the proliferation of various cancer cells, including those from ovarian, cervical, gastric, and non-small cell lung cancers. nih.gov This inhibition can be dose- and time-dependent. nih.govnih.gov The mechanisms underlying this inhibition are closely linked to its ability to induce apoptosis and necrosis and cause cell cycle arrest. nih.govsci-hub.se Additionally, melittin can modulate signaling pathways crucial for cell growth and division, such as the JAK-STAT pathway, leading to suppressed proliferation. mdpi.com

Preclinical Data on Cell Proliferation Inhibition:

Cancer Cell LineEffect of Melittin on ProliferationReference
Human Ovarian Cancer (PA-1, SKOV3)Inhibited nih.gov
Human Ovarian Cancer (OVCAR3)Inhibited (with Fluvastatin) nih.gov
Human Cervical CancerInhibited nih.gov
Human Gastric Cancer (SGC-7901)Inhibited nih.gov
Human Colon CancerInhibited nih.gov
NSCLC (A549, H358)Inhibited mdpi.comscielo.br
Human Bronchogenic Carcinoma (ChaGo-K1)Inhibited nih.gov
Human Hepatocellular Carcinoma (BEL-7402)Growth Arrest scielo.br
MG63 cellsInhibited scielo.br

Anti-Metastatic and Anti-Angiogenic Mechanisms

Melittin has demonstrated potential in inhibiting key processes involved in cancer progression: metastasis (the spread of cancer cells) and angiogenesis (the formation of new blood vessels that supply tumors). nih.govsci-hub.sejapitherapy.com

Regarding anti-metastatic mechanisms, melittin has been shown to inhibit the migration and invasion of cancer cells. scielo.brjapitherapy.comspandidos-publications.comspandidos-publications.com This can occur through the suppression of pathways like the Rac1-dependent pathway, which is important for tumor spread. japitherapy.com Melittin has also been reported to inhibit EGF-mediated cell migration and invasion by blocking the PI3K/Akt/mTOR pathway in breast cancer cells. qeios.com

In terms of anti-angiogenic effects, melittin can suppress the formation of new blood vessels that tumors need to grow and survive. japitherapy.comspandidos-publications.comspandidos-publications.com Research indicates that melittin can inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. japitherapy.comspandidos-publications.comspandidos-publications.com Melittin has been shown to decrease VEGF secretion and protein expression, as well as downregulate hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis. spandidos-publications.comspandidos-publications.complos.org Studies in mouse models have shown that melittin can suppress tumor growth with a significant reduction in vessel number. japitherapy.com

Modulation of Intracellular Signaling Pathways in Oncogenesis

Melittin exerts its anti-cancer effects, in part, by interfering with several key signaling cascades that are frequently dysregulated in cancer. This modulation can lead to the inhibition of pro-survival signals, suppression of proliferation and metastasis, and induction of apoptosis. nih.govactascientific.com

NF-κB and MAPK Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of cellular processes, including inflammation, immunity, cell proliferation, and survival. Dysregulation of these pathways is commonly observed in various cancers, contributing to tumor progression and chemoresistance. actascientific.comnih.gov Research indicates that melittin can inhibit both NF-κB and MAPK signaling.

Studies have shown that melittin can suppress the activation of NF-κB by inhibiting IκB release and p50 translocation. frontiersin.org This action can lead to the downregulation of NF-κB-dependent anti-apoptotic proteins and inflammatory cytokines, thereby promoting cancer cell death and inhibiting inflammation within the tumor microenvironment. frontiersin.orgactascientific.com

Melittin has also been reported to modulate MAPK pathways, including ERK, JNK, and p38. In some cancer cell lines, melittin treatment has been shown to decrease the phosphorylation levels of ERK and JNK, which are often associated with cell proliferation and survival. tudublin.ieactascientific.commdpi.com Conversely, some studies suggest that melittin can increase p38 MAPK phosphorylation, which may play a role in its anti-proliferative effects. tudublin.ie The specific effects on MAPK subpathways can vary depending on the cancer cell type and the experimental context. Melittin has been shown to inhibit PMA-induced MMP-9 expression and activity by inhibiting NF-κB via the p38 MAPK and JNK signaling pathways in MCF-7 cells. tudublin.ienih.gov

PI3K/Akt/mTOR Pathway Interruption

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, survival, and angiogenesis. Hyperactivation of this pathway is prevalent in many cancers and is often linked to poor prognosis and drug resistance. tudublin.ieresearchgate.net

Melittin has been demonstrated to interrupt the PI3K/Akt/mTOR pathway in various cancer cell types. Studies have shown that melittin treatment can lead to decreased phosphorylation of key components of this pathway, including Akt and mTOR. tudublin.ieresearchgate.netresearchgate.net By inhibiting this pathway, melittin can suppress cancer cell proliferation, survival, and migration. researchgate.netresearchgate.net For instance, in breast cancer cells, melittin has been shown to suppress EGF-induced cell motility and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway. tudublin.ieresearchgate.net This interruption contributes to melittin's ability to inhibit tumor growth and metastasis. researchgate.net

JAK/STAT Pathway Interactions

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in regulating cell proliferation, differentiation, and survival in response to cytokine and growth factor signals. Dysregulation of the JAK/STAT pathway, particularly STAT3 activation, is frequently observed in various cancers and contributes to tumorigenesis and immune evasion. nih.govmdpi.com

Research indicates that melittin can interact with the JAK/STAT pathway. Studies have reported that melittin can inhibit the activation of STAT3, often by suppressing the phosphorylation of JAK2 and STAT3. nih.govmdpi.comeurekaselect.com This inhibition can lead to reduced expression of STAT3-regulated genes involved in cell survival and proliferation, thereby contributing to melittin's anti-cancer effects. mdpi.com For example, in ovarian cancer cells, melittin has been shown to induce apoptosis and inhibit cell growth by inhibiting the JAK2/STAT3 pathway. tudublin.ienih.govmdpi.comeurekaselect.com

Other Key Regulatory Nodes (e.g., HER2/EGFR, HIF-1, Rac1)

In addition to the major pathways, melittin also modulates other critical regulatory nodes involved in cancer progression.

HER2/EGFR: The Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) are receptor tyrosine kinases that play significant roles in the growth and survival of various cancer cells, particularly in breast cancer. frontiersin.orgactascientific.com Melittin has been shown to inhibit the activation and phosphorylation of EGFR and HER2, which can suppress downstream signaling pathways like Akt and MAPK, thereby inhibiting cancer cell proliferation and survival. frontiersin.orgtudublin.ieactascientific.comspringernature.com

HIF-1: Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a crucial role in the adaptation of cancer cells to hypoxic tumor microenvironments, promoting angiogenesis, glucose metabolism, and tumor progression. tudublin.ienih.gov Melittin has been reported to inhibit the expression and stability of HIF-1α, the regulatory subunit of HIF-1. tudublin.ienih.gov This inhibition can disrupt the formation of the tumor microenvironment and suppress tumor growth and metastasis. frontiersin.orgnih.gov

Rac1: Rac1, a member of the Rho GTPase family, is involved in regulating various cellular processes, including cell migration, invasion, and cytoskeletal reorganization. Dysregulation of Rac1 contributes to cancer cell motility and metastasis. frontiersin.orgnih.gov Studies have indicated that melittin can inhibit the activity and expression of Rac1, thereby suppressing cancer cell migration and invasion. frontiersin.orgnih.gov This effect has been observed in hepatocellular carcinoma cells, where melittin prevented metastasis through inhibition of the Rac1-dependent pathway. nih.govactascientific.com

Preclinical in vitro Cancer Cell Line Studies

Numerous preclinical studies have investigated the effects of melittin on various cancer cell lines in vitro. These studies consistently demonstrate that melittin can inhibit cancer cell proliferation, induce apoptosis, and suppress migration and invasion. usp.brnih.govresearchgate.net

Melittin has shown cytotoxic effects against a wide range of cancer cell types, including breast cancer (e.g., MDA-MB-231, MCF7, SUM159), lung cancer (e.g., A549, NSCLC lines), hepatocellular carcinoma (e.g., HepG2, MHCC97-H), ovarian cancer (e.g., PA-1, SKOV3), colorectal cancer (e.g., COLO205, HCT-15), gastric cancer (e.g., SGC-7901), prostate cancer (e.g., PC-3, LNCaP), melanoma (e.g., A375SM, B16F10), and leukemia cells. frontiersin.orgtudublin.ieusp.brnih.govmdpi.commdpi.com

In vitro studies have elucidated several mechanisms underlying melittin's anti-cancer activity, including:

Induction of Apoptosis: Melittin triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tudublin.iemdpi.commdpi.commdpi.com It can increase the levels of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3, caspase-9) and decrease anti-apoptotic proteins (e.g., Bcl-2), as well as activate caspases. frontiersin.orgnih.govmdpi.comresearchgate.netmdpi.com

Inhibition of Proliferation: Melittin suppresses cancer cell growth by inducing cell cycle arrest and inhibiting key signaling pathways involved in proliferation, such as MAPK and PI3K/Akt/mTOR. tudublin.iemdpi.comresearchgate.netresearchgate.net

Suppression of Migration and Invasion: Melittin inhibits the metastatic potential of cancer cells by reducing cell motility and invasion. This is often associated with the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and the modulation of pathways like Rac1 and CXCR4/SDF-1α. nih.govactascientific.comeurekaselect.commdpi.com

Data from in vitro studies often demonstrate a dose-dependent effect of melittin on cancer cell viability and activity. tudublin.ieusp.br

Preclinical in vivo Xenograft and Tumor Model Investigations

Preclinical in vivo studies using xenograft and tumor models have further supported the anti-cancer potential of melittin. These studies involve implanting human cancer cells or syngeneic tumor cells into immunocompromised or immunocompetent mice, respectively, and evaluating the effects of melittin administration on tumor growth, metastasis, and relevant molecular markers. usp.brnih.govresearchgate.net

In vivo investigations have shown that melittin can significantly inhibit primary tumor growth in various cancer models, including breast cancer, lung cancer, hepatocellular carcinoma, colorectal cancer, and osteosarcoma. frontiersin.orgusp.brnih.govmdpi.comspandidos-publications.com For example, studies in nude mice bearing MHCC97H xenografts demonstrated that melittin treatment significantly reduced tumor volume. frontiersin.org In a colorectal cancer xenograft model, melittin exhibited significant anti-tumor activity with a marked reduction in tumor-associated weight loss in treated mice. mdpi.com

Furthermore, in vivo studies have provided evidence for melittin's ability to inhibit metastasis. In breast cancer models, melittin impeded primary tumor growth and inhibited the growth of metastatic sentinel lymph nodes. frontiersin.orgtudublin.ie Melittin has also been shown to suppress hepatic epithelial-to-mesenchymal transition and prevent liver cancer cell metastasis in xenograft models. nih.govnih.gov

These in vivo studies often corroborate the mechanistic findings from in vitro experiments, showing that melittin treatment in animal models leads to the modulation of key signaling pathways (e.g., decreased p-Akt, p-STAT3, HIF-1α, Rac1) and increased apoptosis within tumor tissues. nih.goveurekaselect.comnih.gov Some studies have also explored the synergistic effects of melittin with conventional chemotherapeutic agents in vivo, demonstrating enhanced anti-tumor efficacy and reduced tumor growth in combination treatments. frontiersin.orgtudublin.iespringernature.com

While promising, in vivo studies also highlight challenges related to melittin's delivery and potential off-target effects, driving research into modified melittin peptides and nanoparticle-based delivery systems to improve tumor targeting and reduce toxicity. nih.govresearchgate.netmdpi.comsci-hub.se

Synergistic Anti-Cancer Approaches with Chemotherapeutic Agents

Preclinical studies have explored the potential of combining melittin with conventional chemotherapeutic agents to enhance anti-cancer efficacy and potentially overcome drug resistance. Research indicates that melittin can exhibit synergistic effects when used alongside drugs like docetaxel (B913) and epirubicin. frontiersin.org For instance, the administration of melittin effectively treated docetaxel-resistant tumors in T11 xenograft nude mice in vivo. frontiersin.org This synergistic effect is thought to involve melittin's ability to downregulate phosphorylated RTK and the PI3K/Akt signaling pathway, which are often implicated in drug resistance. frontiersin.org

Further investigations have demonstrated that combining melittin with chemotherapeutic drugs or radiation therapy shows synergistic effects in preclinical studies. researchgate.netresearchgate.net Melittin has been shown to enhance the cytotoxic effects of drugs such as doxorubicin (B1662922) and cisplatin (B142131) in cancer cells. researchgate.net The combination of melittin with erlotinib (B232), an EGFR inhibitor, significantly inhibited the proliferation and migration of A549 non-small cell lung cancer (NSCLC) cells, leading to a marked reduction in cell viability and enhanced apoptosis compared to either agent alone. mdpi.com Mechanistically, melittin interacted with JAK2 and JAK3, key proteins in apoptotic signaling, and inhibited the JAK2/JAK3 pathway, subsequently inactivating STAT3. mdpi.com This modulation of the JAK2/STAT3 signaling pathway by melittin appears to enhance the activity of erlotinib against lung cancer cell lines. mdpi.com

Another approach involves conjugating melittin with other compounds. For example, conjugating melittin and mertansine (B1676302) (DM1), an inhibitor targeting tubulin assembly, significantly increased the survival rates of melanoma mice compared to those treated with DM1 alone. frontiersin.org Strategies utilizing nanoparticles and co-delivery systems are also being investigated to improve melittin's stability and targeted delivery in anti-breast cancer therapy and potentially reduce its non-specific toxicity. frontiersin.orgtudublin.iescispace.com

Anti-Inflammatory and Immunomodulatory Research Focus

Melittin exhibits potent anti-inflammatory and immunomodulatory properties, which are being extensively investigated in various preclinical models. researchgate.netfrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net These effects are mediated through the modulation of key signaling pathways and the regulation of pro-inflammatory mediators. frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net

Mechanisms of Pro-Inflammatory Mediator Suppression

Melittin's anti-inflammatory effects are primarily attributed to its ability to suppress the production and activity of various pro-inflammatory mediators. frontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.net

A key mechanism underlying melittin's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. tudublin.iefrontiersin.orgmdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comactascientific.com Melittin treatment has been shown to alleviate LPS-induced increases in NF-κB DNA binding activity in fibroblast-like synoviocytes (FLS). frontiersin.org Researchers have observed that melittin prevents LPS-induced transcription of NF-κB and impedes NF-κB DNA binding activity by suppressing IκB release and p50 translocation. frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com Melittin can directly bind to p50, a subunit of NF-κB, with a reported affinity (Kd) of 1.2 × 10−8 M. mdpi.com Furthermore, melittin inhibits IκB kinases (IKKα and IKKβ), which are crucial for IκB phosphorylation and subsequent NF-κB activation. nih.govresearchgate.net This inhibition of NF-κB activation leads to reduced expression of pro-inflammatory genes. nih.govresearchgate.netmdpi.com Melittin management mitigated the activation of NF-κB in ALF model mice, and its protection against ALF failure by inhibiting inflammatory cytokine release was confirmed in LPS-stimulated RAW264.7 macrophages in vitro. frontiersin.orgmdpi.com

Melittin also modulates the JNK and other MAPK signaling pathways, contributing to its anti-inflammatory effects. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netmdpi.comactascientific.comspandidos-publications.comnih.govscielo.bracs.orgjst.go.jp Studies have shown that melittin treatment can reverse the LPS-primed activation of JNK and NF-κB in Raw 264.7 cells. frontiersin.org The anti-inflammatory and anti-arthritis properties of melittin appear to involve regulating JNK signaling pathways. frontiersin.org Melittin's inhibitory effects on JNK signaling have been observed at specific concentrations and validated using JNK inhibitors. frontiersin.orgnih.gov While other MAPK pathways like p38 and ERK may also be modulated, the inhibition of JNK signals seems to be a pivotal mechanism in reducing NF-κB activity and inflammatory mediator production. frontiersin.orgnih.gov Melittin has been shown to inhibit the activation of p38 and ERK1/2 in various cell types. frontiersin.orgmdpi.commdpi.comspandidos-publications.comacs.org For instance, melittin treatment inhibited the increased protein expression of p-ERK and p-JNK induced by RANKL in RAW 264.7 cells, but not that of p-p38 MAPK. spandidos-publications.com Melittin suppresses VEGF-A-induced tumor growth by blocking VEGFR-2 and the COX-2-mediated MAPK signaling pathway, which involves a reduction in the phosphorylation of ERK1/2 and JNK. scielo.bracs.org

Melittin effectively downregulates the production and release of various pro-inflammatory cytokines and mediators, including IL-1β, IL-6, TNF-α, and prostaglandin (B15479496) E2 (PGE2). frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.commdpi.comspandidos-publications.comresearchgate.netnih.govresearchgate.netmdpi.com Melittin treatment reduced the protein expressions of PGE2 and inhibited LPS-primed activation of NF-κB. frontiersin.orgmdpi.com Additionally, melittin inhibited the transcription of IL-6, IL-1β, and TNF-α triggered by LPS in BV2 cells. frontiersin.orgmdpi.com In rheumatoid arthritis, melittin reduces the levels of TNF-α, NO, and ROS, which are key mediators in inflammatory arthritis. frontiersin.orgnih.gov Dose-dependent studies in macrophage models have shown significant reductions in tissue inflammation and edema with melittin therapy. frontiersin.org Melittin and bee venom effectively inhibit the production of nitric oxide (NO) and PGE2 in LPS-stimulated RAW 264.7 cells without cytotoxic effects. frontiersin.orgmdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov Melittin has also been shown to suppress IL-1β expression in some contexts, although some studies have not observed this effect. spandidos-publications.com Melittin treatment significantly decreased the expression of TNF-α and IL-1β in heat-killed P. acnes-treated THP-1 monocytic cells. mdpi.comnih.gov

Here is a table summarizing some research findings on melittin's effects on pro-inflammatory mediators:

MediatorEffect of Melittin TreatmentCell/Model SystemReference
NF-κB ActivityInhibited (transcription, DNA binding, p50 translocation)FLS, Raw 264.7, BV2, Hepatocytes, THP-1, RAW 264.7 frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comactascientific.com
JNK ActivationReversed LPS-primed activation, Inhibited phosphorylationRaw 264.7, RAW 264.7, VEGF-A-HUVECs, MCF-7 cells frontiersin.orgfrontiersin.orgnih.govactascientific.comspandidos-publications.comnih.govacs.org
ERK ActivationInhibited phosphorylationRAW 264.7, HaCaT, PgLPS-treated human keratinocytes, VEGF-A-HUVECs frontiersin.orgmdpi.commdpi.comspandidos-publications.comacs.org
p38 ActivationModulated (inhibition or increased phosphorylation depending on context)RAW 264.7, HaCaT, VEGF-A-HUVECs, MCF-7 cells frontiersin.orgmdpi.comactascientific.comspandidos-publications.comnih.govacs.org
IL-1βInhibited transcription/expression, Decreased levelsBV2, THP-1, RAW 264.7, Ischemic brain tissue frontiersin.orgmdpi.comnih.govmdpi.comspandidos-publications.comnih.govresearchgate.net
IL-6Inhibited transcription/expression, Decreased levelsBV2, RAW 264.7, Ischemic brain tissue frontiersin.orgmdpi.comnih.govresearchgate.netmdpi.commdpi.comresearchgate.netresearchgate.net
TNF-αInhibited transcription/expression, Decreased levelsBV2, THP-1, RAW 264.7, Ischemic brain tissue frontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comactascientific.commdpi.comresearchgate.netresearchgate.net
PGE2Reduced protein expression, Inhibited productionBV2, RAW 264.7, Synoviocytes, VEGF-A-HUVECs frontiersin.orgfrontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comacs.orgresearchgate.netnih.gov
NOSuppressed expression/productionRAW 264.7, Synoviocytes, BV2 microglia frontiersin.orgmdpi.comnih.govresearchgate.netmdpi.comresearchgate.netnih.govmdpi.com
JNK/MAPK Pathway Modulation

Neuroinflammation and Neuroprotection Studies

Melittin has shown promise in preclinical studies investigating neuroinflammation and neuroprotection. mdpi.comresearchgate.netresearchgate.netmdpi.comscielo.brresearchgate.net Researchers have analyzed the effects of melittin on free radical-triggered neuronal damage, showing that melittin treatment increased cell viability and decreased apoptotic DNA fragmentation in a H2O2-induced cytotoxicity model using the SH-SY5Y human neuroblastoma cell line. frontiersin.orgmdpi.com Melittin inhibited the H2O2-induced decrease of anti-apoptotic factor Bcl-2 expression and increase of pro-apoptotic factor Bax expression. mdpi.com

Melittin has a potent suppressive effect on pro-inflammatory responses of BV2 microglia and may have potential to treat neurodegenerative diseases accompanied by microglial activation. mdpi.com It suppresses the expression of NO and iNOS by blocking LPS-induced activation of NF-κB in BV2 microglial cells, indicating anti-inflammatory properties relevant to neuroinflammation. mdpi.commdpi.com

Studies in ALS model mice showed that melittin treatment improved anti-neuroinflammatory ability and reduced the phosphorylation of p38 and the microglial cell number in the brainstem and spinal cord. mdpi.com Melittin-treated mice also exhibited declined neuronal death in the spinal cord and improved motor control. mdpi.com

Melittin's neuroprotective effects are also linked to its ability to modulate neuroinflammation, apoptosis, and neurogenesis. researchgate.netresearchgate.netresearchgate.net Research indicates that melittin can downregulate pro-apoptotic pathways and reduce neuronal cell death. researchgate.net It exerts neuroprotective effects by inhibiting neuroinflammatory processes, specifically by downregulating key inflammatory pathways such as NF-κB and MAPK. researchgate.net This modulation leads to decreased production of pro-inflammatory cytokines and prostaglandins, which are implicated in the pathogenesis of neurodegenerative disorders. researchgate.net

Furthermore, recent studies suggest that melittin's neuroprotective effects involve the upregulation of the Nrf2/HO-1 signaling pathway, which plays a significant role in regulating antioxidant defense mechanisms. researchgate.net Melittin specifically upregulated Nrf2/HO-1 signaling in mice brain, contributing to the restoration of redox balance and subsequently stabilizing other regulations in the hippocampus, including inflammation, apoptosis, neurotrophic factors, cholinergic function, and mitochondrial performance. researchgate.net Melittin has been shown to cross the compromised blood-brain barrier, accumulate in the hippocampus, and significantly enhance neurogenesis and cognitive function in scopolamine-induced mice. researchgate.net

In models of cerebral ischemia, melittin enhanced motor functions, diminished infarction, fostered blood flow restoration, and markedly inhibited the expression of inflammatory cytokines (IL-1β, IL-6, TNF-α, and NF-κB). researchgate.net In vitro, melittin augmented MCPIP1 expression in LPS-induced BV-2 cells and ameliorated inflammation-induced cell death, suggesting that melittin-induced tolerance to ischemic injury is linked with its anti-inflammatory capacity. researchgate.net

Here is a table summarizing some research findings on melittin's effects in neuroinflammation and neuroprotection studies:

Effect/MechanismModel SystemReference
Increased cell viability, Decreased apoptosisH2O2-induced SH-SY5Y human neuroblastoma cells frontiersin.orgmdpi.com
Suppressed pro-inflammatory response of microgliaBV2 microglia mdpi.commdpi.com
Reduced phosphorylation of p38, Decreased microglial cell numberALS model mice (brainstem and spinal cord) mdpi.com
Declined neuronal death, Improved motor controlALS model mice mdpi.com
Downregulation of pro-apoptotic pathwaysNeuronal cells researchgate.net
Inhibition of neuroinflammatory processes (NF-κB, MAPK)Neuronal tissue researchgate.net
Upregulation of Nrf2/HO-1 signalingMice brain, HT22 hippocampal cell line researchgate.net
Enhanced neurogenesis and cognitive functionScopolamine-induced mice researchgate.net
Enhanced motor functions, Diminished infarctionCerebral ischemia model in vivo researchgate.net
Inhibited inflammatory cytokines (IL-1β, IL-6, TNF-α, NF-κB)Ischemic brain tissue, LPS-induced BV-2 cells researchgate.net
Augmented MCPIP1 expressionLPS-induced BV-2 cells researchgate.net

Regulation of Immune Responses and Cellular Processes

Melittin has been shown to influence immune responses by affecting the production of inflammatory cytokines and the activation of signaling pathways. Studies have indicated that melittin can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov This is often linked to its inhibitory effects on key signaling molecules like NF-κB and JNK. nih.govfrontiersin.org For instance, melittin can block IκB kinases (IKKα and IKKβ), preventing the release and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes. frontiersin.org Additionally, melittin has been observed to decrease the activation of p38, ERK1/2, and AKT pathways, further contributing to its anti-inflammatory effects. mdpi.comfrontiersin.org

In the context of cellular processes, melittin's interaction with cell membranes can lead to various outcomes depending on its concentration. At certain concentrations, it can induce pore formation and disrupt membrane integrity, leading to cell lysis. fermentek.complos.org However, at lower concentrations, it can influence intracellular signaling pathways without causing overt cell death. mdpi.com Melittin has also been shown to affect cell proliferation and induce apoptosis in various cell types, including cancer cells, through mechanisms involving mitochondrial pathways and the modulation of pro-apoptotic and anti-apoptotic proteins. mdpi.commdpi.comusp.br

Other Investigated Biological Activities

Beyond its impact on immune responses and cellular processes, melittin has been explored for a range of other biological activities, including antiviral, antiparasitic, and analgesic effects, as well as its interactions with specific proteins like calmodulin and enzymes like phospholipase A2. nih.govebi.ac.uknih.gov

Antiviral Mechanisms of Action

Melittin has demonstrated antiviral activity against a variety of viruses through different mechanisms. nih.govmdpi.com One proposed mechanism involves the direct disruption of viral envelopes through pore formation. mdpi.com Melittin-lipid nanoparticles, for example, have been shown to interact with HIV-1 particles, potentially through lipid-to-lipid membrane hemifusion, leading to the deactivation of the virus. mdpi.com Another mechanism suggested for HIV-1 involves the amphipathic helical region of melittin disrupting intracellular processes necessary for viral protein production. mdpi.com

Melittin has also shown activity against herpes simplex virus (HSV-1 and HSV-2) by disrupting viral infectivity and limiting viral entry into cells. nih.gov Studies have indicated that melittin can inactivate these viruses, preventing their ability to infect host cells. nih.gov Additionally, melittin has been tested against coxsackievirus (H3), where it reduced viral titers and the number of infected cells. nih.gov

Antiparasitic Research

Preclinical research has explored the antiparasitic potential of melittin against various parasites. Melittin has shown direct antiparasitic effects against stages of the Plasmodium life cycle. fermentek.comnih.gov It has also been tested against Leishmania parasites, demonstrating inhibitory activity against both promastigote and intracellular amastigote forms. fermentek.comnih.gov Studies have also indicated antiparasitic activity against Toxoplasma gondii. fermentek.comnih.gov The mechanisms underlying these antiparasitic effects may involve membrane disruption and the induction of programmed cell death pathways in the parasites. nih.gov

Analgesic Pathway Investigations

While melittin is known to cause pain upon injection, research has also investigated its potential analgesic properties, particularly in the context of neuropathic pain. ebi.ac.uktaylorandfrancis.com Studies in animal models of chemotherapy-induced peripheral neuropathy have shown that melittin can alleviate mechanical and cold allodynia. taylorandfrancis.comnih.gov The analgesic mechanism in these models has been linked to the activation of spinal α1- and α2-adrenergic receptors. taylorandfrancis.comnih.gov This suggests a complex interaction with neuronal signaling pathways involved in pain perception. japitherapy.com

Interactions with Calmodulin and Phospholipase A2 Activity

Melittin is known to interact with calmodulin (CaM), a ubiquitous calcium-binding protein involved in various cellular processes. pnas.orgmdpi.com Melittin binds tightly to calmodulin in the presence of calcium, acting as a competitive inhibitor of calmodulin function. pnas.orgnih.gov This binding induces a significant calcium-dependent conformational change in calmodulin, transforming its structure from a dumbbell shape to a more globular form. pnas.orgnih.gov The interaction between melittin and calmodulin has been studied using various spectral methods, revealing that melittin binds to the hydrophobic surface of calmodulin. sioc-journal.cnmdpi.com The specific interaction force between melittin and calmodulin increases with increasing calcium concentration. mdpi.com

Melittin also interacts with phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids. nih.govscholars.direct Melittin has been shown to enhance the activity of phospholipase A2, and this synergism is considered important for the lytic properties of bee venom. atlantis-press.comacs.orgnih.gov While the exact mechanism of this enhancement is still being investigated, it is believed to involve melittin's interaction with the lipid membrane, affecting substrate presentation and facilitating PLA2 activity. scholars.directacs.orgnih.gov Melittin can induce membrane deformations and disrupt lipid packing, which can make the membrane more accessible to PLA2. acs.orgnih.gov Studies have also shown that synthetic melittin can inhibit the enzymatic activity of secretory phospholipase A2 from various sources, including bee venom and synovial fluid from rheumatoid arthritis patients. nih.gov This suggests a complex modulatory role of melittin on PLA2 activity depending on the context and type of PLA2.

Influence on Cellular Proliferation and Differentiation Beyond Cancer

Research indicates that melittin can influence the proliferation and differentiation of various non-cancerous cell types, often in a concentration-dependent manner. For instance, studies on rat thymocytes have shown that low concentrations of melittin can stimulate proliferation, while higher concentrations exhibit cytotoxicity nih.gov. Melittin has also been reported to inhibit the proliferation of vascular smooth muscle cells (VSMC) through the activation of the AKT pathway and increased expression of apoptotic proteins nih.govfermentek.com. Furthermore, in vitro and in vivo studies have demonstrated that melittin can exert cytotoxic effects and inhibit the proliferation of hepatic cells by inducing apoptotic cell death nih.govfermentek.com. Conversely, optimal concentrations of melittin have shown protective effects against hepatic damage induced by TGF-β1 and TNF-α, inhibiting the apoptosis initiated by these factors nih.gov. In human peripheral lymphocytes, even at non-cytotoxic concentrations, melittin has been observed to cause DNA damage, indicated by increased oxidative stress and decreased lymphocyte proliferation nih.gov.

Research on Plant Cellular Responses

Research into the direct effects of melittin on plants and plant cells is limited but provides interesting insights nih.gov. Studies involving chloroplasts harvested from various plants, including peas, silver beets, maize, and wheat, demonstrated that increasing concentrations of melittin decreased the ability of these chloroplasts to conduct photochemical reactions nih.gov. Melittin also appears to increase the production of inositol (B14025) triphosphate when directly applied to plant cells, suggesting a potential dysregulation of plant signal transduction pathways nih.gov. From an ecological perspective, a study indicated that melittin exerted toxic and genotoxic effects against the microalgae species Pseudokirchneriella subcapitata nih.gov. These findings collectively suggest that melittin is generally toxic to plant cells and can likely dysregulate normal plant cellular function nih.gov. However, the potential value of melittin in the context of plants may lie in its ability to offer protection against pathogens nih.gov. One study showed that the direct application of melittin to whole rice plants did not cause deleterious effects while conferring resistance to the bacterial phytopathogen Xanthomonas oryzae pv. Oryzae nih.gov. Melittin has also shown potency against other plant-associated bacteria nih.gov.

Melanin (B1238610) Synthesis Regulation Studies

Melittin has been investigated for its effects on melanin synthesis, primarily in the context of melanoma cells, but also with implications for melanogenesis regulation. Studies have shown that melittin can effectively inhibit melanin formation in α-melanocyte-stimulating hormone (α-MSH)-stimulated melanoma cells, indicating its ability to downregulate the differentiation of melanoma cells associated with melanogenesis mdpi.comdovepress.comresearchgate.net. This inhibitory effect is linked to the downregulation of key signaling pathways such as PI3K/AKT/mTOR and MAPK pathways, which are involved in melanogenesis mdpi.commdpi.com. While high concentrations of melittin can be cytotoxic to melanoma cells, leading to reduced melanin production as a consequence of cell death, research also explores the effects of lower, non-cytotoxic doses. A study using low-dose melittin (LDM) observed enhanced pigment production in melanocytes nih.govnih.govresearchgate.net. This effect was associated with the upregulation of tyrosinase activity and the transcription factor MITF, both crucial for melanin synthesis nih.gov. The study suggested that LDM might induce melanin synthesis by increasing tyrosinase activity and limiting oxidative stress, potentially having therapeutic implications for conditions like vitiligo nih.govnih.govresearchgate.net.

Data Table: Influence of Melittin on Cellular Activity (Selected Examples)

Cell TypeMelittin ConcentrationObserved EffectReference
Rat thymocytesLowStimulates proliferation nih.gov
Rat thymocytesHighCytotoxic nih.gov
Vascular Smooth Muscle CellsNot specifiedInhibits proliferation, induces apoptosis nih.govfermentek.com
Hepatic cellsNot specifiedCytotoxic, inhibits proliferation, induces apoptosis nih.govfermentek.com
Hepatic cellsOptimalProtective against TGF-β1/TNF-α induced damage, inhibits apoptosis nih.gov
Human peripheral lymphocytesNon-cytotoxicInduces DNA damage, decreases proliferation nih.gov
Chloroplasts (Pea, etc.)IncreasingDecreased photochemical reactions nih.gov
Plant cellsDirect applicationIncreased inositol triphosphate production nih.gov
Pseudokirchneriella subcapitataNot specifiedToxic and genotoxic effects nih.gov
Rice plantsDirect applicationNo deleterious effects, conferred resistance to Xanthomonas oryzae pv. Oryzae nih.gov
Melanoma cells (α-MSH-stimulated)VariousInhibits melanin formation, downregulates differentiation mdpi.comdovepress.comresearchgate.net
Human melanocytesLow DoseEnhanced pigment production, increased tyrosinase activity, upregulated MITF nih.govnih.govresearchgate.net

V. Biotechnological Advancements and Melittin Engineering

Design and Synthesis of Melittin (B549807) Analogs and Derivatives

Designing and synthesizing melittin analogs and derivatives is a key strategy to overcome the limitations of native melittin tandfonline.commdpi.com. Modifications to the amino acid sequence or conjugation with other molecules can impart desirable properties such as improved stability, reduced hemolysis, enhanced therapeutic effects, and targeted delivery mdpi.commdpi.com. Solid-phase peptide synthesis is a standard protocol used for the synthesis of melittin and its analogs frontiersin.org.

Structure-Activity Relationship Studies for Enhanced Functionality

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to melittin's structure affect its biological functions, including antimicrobial activity and selectivity nih.govmdpi.comuit.no. The amphipathic nature and the helix-hinge-helix motif or bent rod structure are fundamental to melittin's interaction with membranes frontiersin.orgmdpi.com. The balance between hydrophobicity and net charge is critical for membrane permeabilization and activity mdpi.comresearchgate.net.

Modifications aimed at enhancing functionality often involve altering the amino acid sequence or conjugating other molecules. For instance, increasing the α-helix angle at both termini of melittin has been shown to enhance local hydrophobicity, improve secondary structure stability, and augment antibacterial properties mdpi.com. Replacing leucine (B10760876) residues with structural isomers like 6-aminohexanoic acid can impact cell selectivity nih.gov. Studies have shown that substituting hydrophobic amino acids or key residues can change activity, often by altering amphipathicity, helicity, or hydrophobicity frontiersin.org.

Data from studies on modified melittin peptides highlight the impact of structural changes on activity. For example, N-terminal fatty acid conjugation has been used to develop melittin-derived lipopeptides (MDLs) with enhanced antimicrobial activity and increased stability against enzymatic degradation mdpi.com.

Analog/ModificationModification TypeObserved Effect (vs. Native Melittin)Source
Mel-C8 (Fatty Acid Conjugate)N-terminal fatty acid conjugationIncreased antimicrobial activity (2-16x), increased protease stability (50-80%) mdpi.com
Mel-LX3 (Leucine Substitution)Leucine replaced by 6-aminohexanoic acidPotent antibacterial activity, significantly reduced hemolytic and cytotoxic effects nih.gov
Modified peptide (Ala substitution at Gly12)Amino acid substitutionEnhanced antibacterial characteristics and efficacy mdpi.com
MT-W (Glycine to Tryptophan substitution)Amino acid substitutionImproved inhibitory effects against E. coli K88, reduced cytotoxicity, increased stability researchgate.net

Modifications for Improved Selectivity

A major goal of melittin engineering is to improve its selectivity towards target cells (e.g., cancer cells, bacteria) while minimizing damage to normal host cells frontiersin.orgnih.govtandfonline.commdpi.com. Strategies for improved selectivity often involve modifying the peptide to reduce its inherent cytotoxicity or directing it specifically to target cells.

Amino acid substitutions can reduce hemolytic activity while retaining therapeutic properties tandfonline.com. For example, replacing leucine residues with 6-aminohexanoic acid significantly diminished hemolytic and cytotoxic effects nih.gov. Dimerization and lysine (B10760008) substitutions have also been explored, showing improved antimicrobial activity against Gram-negative bacteria but with varying effects on mammalian cell toxicity frontiersin.orgresearchgate.net.

Another approach involves linking melittin to targeting moieties. For instance, linking melittin to a homing peptide like AM-2 has been explored to enhance its affinity and antitumor properties against hepatocellular carcinoma cells frontiersin.org. Immuno-conjugation, discussed further below, is a key strategy for achieving targeted delivery nih.govmdpi.com.

Strategies for Modulating Melittin Activity and Specificity

Beyond direct structural modifications, various strategies are employed to modulate melittin's activity and specificity, primarily focusing on targeted delivery and controlled release.

Nano-conjugation and Nanoparticle Delivery Systems

Nano-conjugation and the use of nanoparticle delivery systems are promising strategies to improve melittin's stability, enhance delivery, and minimize non-specific toxicity fermentek.comtandfonline.commdpi.comresearchgate.nettandfonline.com. Encapsulating melittin within nanoparticles or conjugating it to nanomaterials can shield its lytic activity until it reaches the target site fermentek.commdpi.comresearchgate.net.

Various nanocarrier systems have been developed for melittin delivery, including liposomes, cationic polymers, lipodisks, inorganic carriers (e.g., quantum dots, Fe3O4 nanoparticles), polymer carriers (e.g., PLGA nanoparticles, β-cyclodextrin nanoparticles), and lipid carriers mdpi.comresearchgate.net. These systems can reduce hemolysis, improve circulation time, and facilitate targeted delivery through passive accumulation in tumors or active targeting via attached ligands tandfonline.commdpi.comresearchgate.net.

For example, self-assembled melittin nanoparticles based on β-cyclodextrin polymers and adamantane (B196018) derivatives have shown reduced cytotoxicity compared to free melittin mdpi.com. Melittin has also been decorated on graphene or graphene oxide nanosheets to improve its ability to permeate bacterial cell membranes researchgate.net.

Nanocarrier SystemDescriptionPotential Benefits for Melittin DeliverySource
LiposomesLipid bilayer vesiclesStable loading, side effects shielding, tumor-targeted delivery mdpi.comresearchgate.net
Cationic PolymersPolymers with positive chargesStable loading, side effects shielding, tumor-targeted delivery mdpi.comresearchgate.net
LipodisksFlat circular lipid bilayer structuresStable loading, side effects shielding, tumor-targeted delivery mdpi.comresearchgate.net
Inorganic Nanoparticles (e.g., Fe3O4)Nanoparticles made from inorganic materialsReduced toxicity, potential for targeting researchgate.net
Polymer Nanoparticles (e.g., PLGA)Nanoparticles made from biodegradable polymersReduced toxicity, potential for targeting researchgate.net
β-Cyclodextrin NanoparticlesNanoparticles based on cyclodextrin (B1172386) polymersReduced cytotoxicity, potential for self-assembly mdpi.comresearchgate.net
Graphene/Graphene Oxide NanosheetsTwo-dimensional carbon materialsImproved bacterial membrane permeation researchgate.net

pH-sensitive delivery systems are also being explored, where melittin is masked at physiological pH and released in the acidic environment of endosomes or tumors mdpi.comiiitd.edu.in. For instance, modifying melittin with dimethylmaleic anhydride (B1165640) (DMMA) conceals its positive charge, reducing hemolysis and allowing pH-triggered release mdpi.comresearchgate.net. D-melittin encapsulated in pH-sensitive polymer nanoparticles has also shown improved safety and efficacy in cancer models iiitd.edu.in.

Immuno-conjugation Approaches

Immuno-conjugation involves chemically linking melittin to antibodies or antibody fragments that specifically recognize antigens on the surface of target cells, such as cancer cells frontiersin.orgnih.govmdpi.comnih.gov. This approach aims to deliver melittin directly to the vicinity of diseased cells, thereby increasing its local concentration and reducing systemic exposure and off-target toxicity nih.gov.

Tumor-specific antibody-melittin conjugates have demonstrated selective killing of tumor cells in vitro nih.gov. For example, conjugating melittin to antibodies like J591 and BLCA-38, which target prostate cancer cells, has shown inhibition of tumor growth in mouse models nih.gov. A recombinant immunotoxin created by fusing melittin to an anti-asialoglycoprotein receptor (ASGPR) antibody showed improved lysis ability towards HepG2 cells atlantis-press.com.

Immuno-conjugation leverages the specificity of antibodies to guide the potent activity of melittin to the intended site, offering a strategy to improve the therapeutic index nih.govmdpi.comresearchgate.net.

Peptide Structural Regulation and Gene Technology Applications

Strategies involving peptide structural regulation and gene technology offer alternative avenues for modulating melittin's effects frontiersin.orgnih.govresearchgate.net.

Peptide structural regulation involves influencing the conformation and assembly of melittin through various means. For instance, the identity of positive charges in melittin can influence its helical structure and assembly frontiersin.org. Studies have explored the impact of immobilized cations like ammonium (B1175870) and guanidinium (B1211019) on melittin's folding and assembly frontiersin.org. Disrupting the dimerization of melittin by incorporating charged amino acids has been shown to decrease toxicity mdpi.com.

Gene technology applications involve using genetic engineering to produce modified melittin or melittin-based constructs. This can include the synthesis of fusion proteins where melittin is linked to targeting peptides or antibodies frontiersin.orgatlantis-press.comnih.gov. Genetically engineered vesicular antibody-melittin (VAM) platforms have been developed, where a recombinant protein (antibody fragment-melittin) is displayed on the surface of vesicles for targeted cancer therapy nih.gov. This allows for the controlled release of bioactive nanomelittin at tumor sites, reducing off-target effects nih.gov. Gene technology can also be used to introduce modifications that enhance stability or alter the peptide's properties mdpi.com.

These approaches highlight the potential to precisely control melittin's structure, production, and delivery through advanced biological techniques researchgate.netnih.gov.

Reversible Masking and Fusogenic Peptide Design

One approach to control melittin's activity and reduce its toxicity involves reversible masking. This strategy aims to inhibit melittin's membrane disruption until it reaches a specific target site, such as the acidic environment of endosomes. researchgate.netmdpi.comacs.org

An early innovative study demonstrated the reversible masking of melittin using a maleic anhydride derivative. At neutral pH, the lysine residues of melittin were covalently acylated by the anhydride, which inhibited the peptide's membrane disruption activity. mdpi.comacs.org Under acidic conditions, similar to those found within endosomes, the amide bond of the maleamate (B1239421) is cleaved, thereby unmasking the melittin and restoring its activity. mdpi.comacs.org This mechanism, termed Endosomolysis by Masking of a Membrane-Active Agent (EMMA), allows the active melittin to disrupt the endosomal membrane, facilitating the release of encapsulated molecules into the cytoplasm while avoiding general cellular toxicity. acs.org

Fusogenic peptides, generally short amphipathic sequences capable of disrupting biological membranes at endosomal pH, are often incorporated into drug delivery systems to enhance endosomal escape. researchgate.netmdpi.com Melittin, due to its membrane activity, has been explored in the design of such systems. nih.gov Studies have investigated linking fusogenic peptides, including melittin, to carriers or delivery systems through acid-labile bonds that cleave within the endosomal environment, triggering the release of the active peptide. researchgate.net For example, coupling melittin to liposomes via functionalized PEG-lipids using aldehyde-hydrazone chemistry has been explored, where the acid-labile hydrazone bond hydrolyzes at endosomal pH to release the peptide. researchgate.net

Another strategy for transiently masking melittin's hemolytic activity involves controlling its reversible binding to plasmid DNA. nih.gov Natural melittin has a limited number of positively charged amino groups, which are insufficient for strong binding to DNA to form stable condensates. nih.gov To address this, melittin analogues have been synthesized with additional lysine residues to enhance their ability to bind and condense plasmid DNA. nih.gov When bound to plasmid DNA, the hemolytic potency of these melittin analogues is neutralized, but it is potentially unmasked intracellularly following disulfide bond reduction. nih.gov

Melittin as a Model System in Peptide and Protein Research

Melittin is widely utilized as a model system by biophysicists and researchers to study the structure, folding, and function of peptides and proteins, particularly in the context of membranes. nih.govresearchgate.netresearchgate.netnih.govacs.orgrcsb.orgmayflowerbio.com Its relatively simple structure, coupled with its well-characterized interactions with lipid bilayers, makes it an excellent prototypical system for gaining insights relevant to more complex protein systems. acs.orgtandfonline.com

Studies in Protein Folding and Membrane Insertion

Lipid membranes are known to act as catalysts for protein folding, inducing both α-helical and β-sheet structures upon interaction with peptides or proteins. acs.org Melittin is a particularly well-studied example of a peptide undergoing a membrane-induced random coil-to-α-helix transition. acs.org In aqueous solution, melittin typically exists as a random coil or forms a predominantly α-helical tetramer depending on factors like concentration, pH, and ionic strength. acs.orgrcsb.orgacs.org Upon binding to lipid bilayer membranes, melittin folds into an amphipathic α-helical secondary structure. nih.govresearchgate.netnih.gov

The membrane insertion of melittin is a prerequisite for its pore-forming and antibacterial activities. mdpi.com This process involves overcoming a free-energy barrier as melittin transitions from a membrane surface-binding state to a transmembrane-inserting state. mdpi.com Computational and experimental studies have provided evidence that melittin insertion into bacterial cytoplasmic membranes is necessary for membrane permeabilization leading to cell death. nih.gov The insertion process is influenced by factors such as the peptide-to-lipid ratio, with insertion occurring more frequently at higher ratios. mdpi.com

Studies on melittin's interaction with membranes have provided insights into the factors that predispose peptides and proteins to interact with membranes and those that confer protection by reducing peptide toxicity. tandfonline.com Melittin's N-terminal region, for instance, appears to bind and insert into the membrane rapidly, driven primarily by the hydrophobic effect and non-polar interactions. tandfonline.com Melittin's versatility in adopting different secondary and quaternary structures in various environments makes it a focus for investigations into protein folding studies. rcsb.org Nuclear Magnetic Resonance (NMR) studies have provided structural insights into the helix formation of recombinant melittin in the presence of secondary structure inducers like trifluoroethanol (TFE). rcsb.org These studies revealed that in a TFE-containing medium, monomeric melittin forms a continuous helical structure. rcsb.org

The binding process of melittin to lipid vesicles is fast and involves several steps: electrostatic attraction to an anionic membrane surface, hydrophobic insertion into the lipid membrane, conformational change from random coil to α-helix, and peptide aggregation in the lipid phase. acs.org Thermodynamic studies using techniques like microelectrophoresis, isothermal titration calorimetry, and circular dichroism spectroscopy have been used to analyze the individual binding steps. acs.org These studies have shown that membrane-induced α-helix formation of melittin has specific thermodynamic parameters, suggesting their general validity for lipid-induced membrane folding. acs.org

Applications in Lipid-Protein Interaction Research

Melittin's amphiphilic property and its strong interaction with lipid membranes make it a suitable model peptide for monitoring lipid-protein interactions in membranes. researchgate.netmayflowerbio.com It has been used to investigate the physical mechanisms by which peptides interact with membrane proteins and the surrounding lipid environment. uni-konstanz.denih.gov

Electron paramagnetic resonance (EPR) spectroscopy has been employed to probe the effect of melittin on lipid-protein interactions in sarcoplasmic reticulum (SR) membranes, specifically focusing on the Ca-adenosine triphosphatase (Ca-ATPase). uni-konstanz.denih.gov These studies showed that melittin substantially restricts the rotational mobility of the Ca-ATPase and affects the mobility of both fluid and restricted populations of lipids. uni-konstanz.denih.gov The results suggest that a principal effect of melittin on SR membranes is the induction of protein aggregation, which, augmented by direct binding to the lipid, contributes to decreased lipid mobility. uni-konstanz.denih.gov This protein aggregation is considered a main cause of the inactivation of Ca-ATPase by melittin. uni-konstanz.denih.gov

Studies investigating the interaction of melittin with phospholipid bilayers have characterized membrane binding, degree of insertion, and the resulting ultrastructure of liposomes. mdpi.com These studies have shown that melittin binds substantially to liposomes containing negatively charged phospholipids, and the effect of melittin on liposomes can depend on the content of these lipids. mdpi.com Techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to study the membrane binding of amphipathic peptides like melittin to lipid membranes. mdpi.com Melittin exhibits preferred binding to negatively charged lipids due to strong electrostatic attraction. mdpi.com

The interaction of melittin with lipid bilayers is complex and influenced by factors such as peptide concentration and ionic strength. mdpi.com Studies have characterized the effect of these factors on the binding kinetics and affinity of melittin for lipid bilayers. mdpi.com

Vi. Future Directions in Melittin Research

Exploration of Novel Mechanisms of Action

While melittin's ability to disrupt cell membranes through pore formation is a primary mechanism, future research aims to uncover additional, more nuanced modes of action. Studies suggest that melittin (B549807) can influence various intracellular pathways. For instance, research indicates that melittin can downregulate pro-apoptotic pathways by inhibiting calpain-mediated activation of apoptosis-inducing factor and Bax, thereby reducing neuronal cell death. nih.govresearchgate.net Additionally, it may exert neuroprotective effects by inhibiting neuroinflammatory processes through the downregulation of key inflammatory pathways such as NF-κB and MAPK, leading to decreased production of proinflammatory cytokines and prostaglandins. nih.govresearchgate.net Melittin has also been shown to promote neurogenesis, potentially by modulating the BDNF/Trk-B/CREB signaling pathway. nih.govresearchgate.net Further exploration is needed to fully elucidate these non-lytic mechanisms and their implications for therapeutic development. The potential for melittin to modulate immune responses and inhibit biofilm formation also represents avenues for future mechanistic studies. frontiersin.org

Advanced Computational Modeling and Predictive Studies

Development of Highly Specific and Potent Analogs

A significant focus of future research is the design and synthesis of melittin analogs with improved therapeutic profiles. Modifying the amino acid sequence or structure of melittin can potentially enhance its potency against specific targets while reducing its non-specific cytotoxicity, particularly hemolysis. mdpi.com Strategies include N-terminal fatty acid conjugation, which has shown promise in increasing antimicrobial activity and proteolytic stability while decreasing hemolytic activity depending on the fatty acid chain length. mdpi.comresearchgate.net Fusion proteins combining melittin with other biologically active proteins are also being explored to potentially generate synergistic effects and enhance stability. scispace.com The development of peptide hydrogels incorporating melittin represents another approach to control release and potentially enhance efficacy and specificity. wu.ac.thacs.org Future research will continue to explore various chemical modifications and structural regulations to optimize melittin's therapeutic index. frontiersin.org

Investigation of Synergistic Combinations in Preclinical Models

Exploring the synergistic potential of melittin in combination with existing therapeutic agents is a key area of future research. Preclinical studies have already demonstrated synergistic anti-cancer effects when melittin is combined with agents like Erlotinib (B232) in non-small cell lung cancer cells, showing enhanced inhibition of proliferation and migration, as well as increased apoptosis. mdpi.comresearchgate.net Mechanistic studies in these combinations can reveal how melittin interacts with other drugs to modulate signaling pathways. mdpi.comresearchgate.net Combining melittin with chemotherapeutic drugs or radiation therapy has shown synergistic effects in preclinical cancer studies. sennosbiotech.com Future research will likely investigate a wider range of combinations, including with immunotherapies and antibiotics, to assess enhanced efficacy and potential for overcoming drug resistance in various disease models. frontiersin.orgmdpi.comnih.govnih.gov

Expanding Applications in Biotechnology and Materials Science

Beyond its biomedical applications, melittin and its derivatives are being explored for their potential in biotechnology and materials science. Its ability to interact with membranes makes it a candidate for novel drug delivery systems, particularly using nanocarriers like liposomes or nanoparticles to target specific cells or tissues and minimize off-target effects. nih.govpressbooks.pubnih.gov Melittin's membrane-disrupting properties could also be leveraged in the development of antimicrobial coatings or surfaces. The use of melittin as a template for creating peptides with tailored membrane activities for various biotechnological applications is also an area of interest. nih.gov Research into melittin-containing hybrid peptide hydrogels for applications like photothermal therapy exemplifies its potential in novel biomaterials. acs.org Future directions include exploring its use in biosensors, diagnostics, and as a tool for studying membrane protein function.

Q & A

Q. What experimental designs are recommended for assessing Melittin's cytotoxic effects in vitro?

  • Methodological Answer : Use apoptosis assays (e.g., Annexin V/PI staining, caspase activation) and hemolysis tests. For apoptosis, treat cells (e.g., HPBLs) with varying Melittin concentrations (e.g., 0.5:1 to 2:1 ratios) and measure morphological changes via fluorescence microscopy over 1–24 hours . Include controls (untreated cells) and triplicate trials to ensure reproducibility. Hemolysis assays should quantify hemoglobin release from erythrocytes using spectrophotometry .

Q. How should researchers standardize Melittin concentration ranges for dose-response studies?

  • Methodological Answer : Start with pilot studies using logarithmic concentration gradients (e.g., 0.1–100 µM). Determine the IC50 via nonlinear regression models (e.g., Hill equation). Validate with cell viability assays (MTT or Trypan Blue exclusion) and cross-reference with published ranges (e.g., 5–20 µM for HPBLs) .

Q. What are key variables to control in time-course experiments for Melittin-induced apoptosis?

  • Methodological Answer : Fix incubation temperatures (e.g., 37°C with 5% CO₂), ensure consistent cell densities, and use synchronized cell cycles. Measure apoptosis at multiple intervals (1, 6, 24 hours) to capture dynamic effects, as delayed responses may occur due to secondary signaling pathways .

Advanced Research Questions

Q. How can contradictions in reported Melittin IC50 values across studies be resolved?

  • Methodological Answer : Analyze variables such as cell type (e.g., HPBLs vs. cancer cell lines), serum content in media (alters Melittin stability), and assay endpoints (e.g., metabolic activity vs. direct cell counting). Perform meta-analyses using PRISMA guidelines to identify confounding factors . Replicate disputed experiments under standardized conditions .

Q. What statistical models are optimal for analyzing Melittin's synergistic effects with other compounds?

  • Methodological Answer : Use the Combination Index (CI) method via CompuSyn software, where CI < 1 indicates synergy. Design experiments with fixed molar ratios (e.g., MAC:Melittin at 1:1 or 2:1) and compare apoptotic rates to single-agent treatments. Validate with isobologram analysis .

Q. How can researchers mitigate Melittin's nonspecific membrane disruption in targeted drug delivery studies?

  • Methodological Answer : Conjugate Melittin to nanoparticle carriers (e.g., liposomes or polymeric NPs) to limit off-target effects. Use pH-sensitive linkers for tumor microenvironment-specific release. Validate specificity via competitive binding assays and confocal imaging of cellular uptake .

Q. What advanced techniques validate Melittin's interaction with lipid bilayers at the molecular level?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics to synthetic lipid membranes. Use molecular dynamics simulations (e.g., GROMACS) to model pore formation. Complement with cryo-EM to visualize membrane structural changes .

Data Analysis & Reproducibility

Q. How should researchers address variability in Melittin-induced hemolysis assays?

  • Methodological Answer : Normalize data to positive controls (100% lysis with Triton X-100) and account for donor-specific erythrocyte sensitivity. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Report coefficients of variation (CV) for technical replicates .

Q. What bioinformatics tools are suitable for identifying Melittin's off-target gene pathways?

  • Methodological Answer : Perform RNA-seq on treated cells and analyze differential expression via DESeq2 or edgeR. Use Gene Ontology (GO) enrichment and KEGG pathway analysis in tools like DAVID. Cross-reference with STRING databases to map protein interaction networks .

Experimental Optimization

Q. What strategies improve the reproducibility of Melittin's cytotoxic assays across labs?

  • Methodological Answer : Adopt SOPs from journals like Beilstein J. Org. Chem.: detail buffer compositions (e.g., PBS pH 7.4), Melittin sourcing (e.g., HPLC-purified), and instrument calibration protocols. Share raw data and analysis scripts via repositories like Zenodo .

Q. How can researchers optimize Melittin storage to prevent peptide aggregation?

  • Methodological Answer : Store lyophilized Melittin at -80°C under argon. For working solutions, use low-binding tubes and solvents like 0.1% acetic acid to minimize self-assembly. Verify monomeric integrity via size-exclusion chromatography .

Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
Melittin concentration0.1–100 µM (dose-response)
Incubation time1, 6, 24 hours (apoptosis)
Cell density1×10⁴–1×10⁵ cells/mL
Hemolysis normalizationTriton X-100 (1% v/v)
Statistical analysisANOVA with Tukey’s post-hoc

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.